
2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide, also known as CMIC, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields of research.
作用機序
The mechanism of action of 2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. It has also been found to inhibit the NF-κB pathway, which is involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and anti-inflammatory activity. This compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt/mTOR pathway. In neuroprotection, this compound has been found to reduce oxidative stress and prevent neurodegeneration by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. In anti-inflammatory activity, this compound has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
One of the advantages of using 2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide in lab experiments is its high yield and purity, which makes it easy to obtain and use in various assays. Another advantage is its broad range of applications in cancer therapy, neuroprotection, and anti-inflammatory activity. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and activity.
将来の方向性
There are several future directions for research on 2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide, including the development of novel derivatives with improved solubility and bioavailability, the investigation of its potential applications in other fields such as cardiovascular disease and diabetes, and the elucidation of its mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis of this compound and its derivatives may lead to the discovery of more potent and selective compounds with therapeutic potential.
合成法
The synthesis of 2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide involves the reaction of 2-aminobenzamide with 6-methoxy-2-formylchromene-3-carboxylic acid. The reaction is carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine) in a suitable solvent such as DMF (N,N-dimethylformamide). The resulting product is purified by column chromatography to obtain this compound in high yield and purity.
科学的研究の応用
2-(2-Carbamoylphenyl)imino-6-methoxychromene-3-carboxamide has shown promising results in various fields of scientific research, including cancer therapy, neuroprotection, and anti-inflammatory activity. In cancer therapy, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and prevent neurodegeneration. In anti-inflammatory activity, this compound has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation.
特性
IUPAC Name |
2-(2-carbamoylphenyl)imino-6-methoxychromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-24-11-6-7-15-10(8-11)9-13(17(20)23)18(25-15)21-14-5-3-2-4-12(14)16(19)22/h2-9H,1H3,(H2,19,22)(H2,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAOKUKZIXWBLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=NC3=CC=CC=C3C(=O)N)C(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-6-[5-([1,3]thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2792447.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2792449.png)
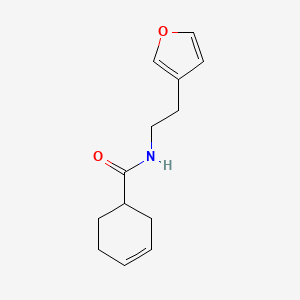
![N-{4-[3-(piperidin-1-yl)propanamido]phenyl}but-2-ynamide](/img/structure/B2792452.png)
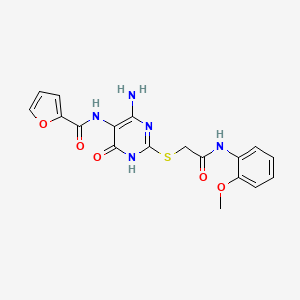
![6-oxo-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2792454.png)
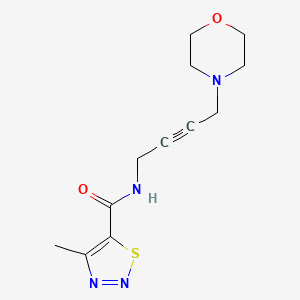
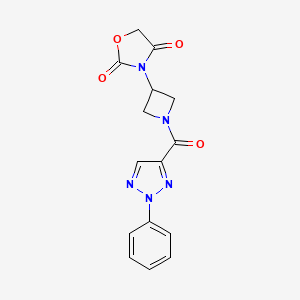
![2-Methylpropyl 5-(3,4-dimethoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2792460.png)
![6-(Trifluoromethyl)-4-azaspiro[2.5]octane hydrochloride](/img/structure/B2792466.png)
![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2792467.png)
![2-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2792468.png)
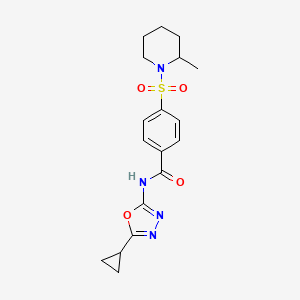
![3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide](/img/structure/B2792470.png)